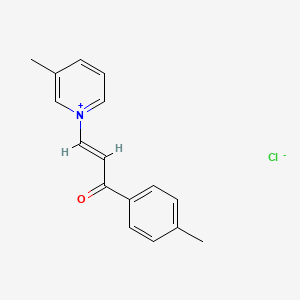![molecular formula C15H17N3O4S2 B2423605 methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034418-96-5](/img/structure/B2423605.png)
methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a sophisticated organic compound that has captured the interest of chemists and researchers for its unique structure and properties. This compound features a thiophene core substituted with a methyl ester group, a sulfonyl group, and a complex pyrazolo[1,5-a]pyrazine moiety, which all contribute to its distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One commonly employed synthetic route for this compound involves the following key steps:
Formation of the pyrazolo[1,5-a]pyrazine ring system: : This can be achieved by cyclizing a suitably substituted pyrazole with a diaminopyrazine derivative under acidic or basic conditions.
Thiophene functionalization: : The thiophene core is typically functionalized via electrophilic aromatic substitution reactions to introduce the methyl ester group and the sulfonyl group.
Final coupling: : The cyclopropyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production methods are generally scaled-up versions of laboratory synthesis, with optimizations to improve yield, purity, and cost-effectiveness. These methods might involve:
Batch or continuous flow processes: : Depending on the desired scale of production.
Catalytic methods: : To enhance reaction efficiency and selectivity.
Purification techniques: : Such as recrystallization or chromatography to ensure high-purity final products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: : The ester group can be reduced to the corresponding alcohol.
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles such as amines or thiols under basic conditions.
Major Products
Sulfoxides and sulfones: : From oxidation reactions.
Alcohols: : From reduction reactions.
Substituted derivatives: : From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate has been explored in various scientific research domains, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying its interactions with biological targets.
Medicine: : Investigating its potential as a pharmacologically active compound.
Industry: : Utilized in materials science and as intermediates in synthetic processes.
Mecanismo De Acción
The mechanism of action for methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate involves:
Molecular targets: : It may interact with specific enzymes or receptors, altering their function.
Pathways: : Can modulate biochemical pathways by inhibiting or activating key proteins.
Comparación Con Compuestos Similares
Comparing this compound with similar molecules highlights its unique features:
Similar compounds: : Include other thiophene-based molecules with ester or sulfonyl substituents.
Uniqueness: : Lies in its specific substitution pattern and the presence of the cyclopropyl and pyrazolo[1,5-a]pyrazine moieties.
Propiedades
IUPAC Name |
methyl 3-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-15(19)14-13(4-7-23-14)24(20,21)17-5-6-18-11(9-17)8-12(16-18)10-2-3-10/h4,7-8,10H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFHDMFDGPOKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2423525.png)

![(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2423527.png)

![Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2423529.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2423530.png)




![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2423544.png)
![3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2423545.png)
